molecular formula C4H6O2 B8596361 But-2-yne-1,1-diol CAS No. 11070-67-0

But-2-yne-1,1-diol

Cat. No.: B8596361
CAS No.: 11070-67-0
M. Wt: 86.09 g/mol
InChI Key: YNCZNSWQAGQAJY-UHFFFAOYSA-N
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Description

But-2-yne-1,1-diol (C₄H₆O₂) is a diol characterized by two hydroxyl groups (-OH) at the 1,1-positions of a but-2-yne backbone. This compound is structurally unique due to the presence of a triple bond (alkyne group) and vicinal hydroxyl groups, which confer distinct reactivity and physicochemical properties. However, available literature primarily focuses on its isomer, but-2-yne-1,4-diol (CAS 110-65-6), which has hydroxyl groups at the terminal 1,4-positions . This article will address both compounds, emphasizing their differences and similarities with related diols.

Scientific Research Applications

Molecular Structure and Properties

Chemical Structure:

  • Molecular Formula: C₄H₆O₂
  • Linear Formula: HOCH₂C≡CCH₂OH
  • CAS Number: 110-65-6
  • Molecular Weight: 86.09 g/mol

The compound features a linear chain of four carbon atoms with hydroxyl (-OH) groups at the terminal positions and a triple bond between the second and third carbon atoms. This unique structure allows for various chemical reactions that enhance its utility in different applications.

Industrial Applications

1. Polymer Synthesis:

  • But-2-yne-1,1-diol serves as a key building block in the production of polyurethanes, polyesters, and epoxy resins. These materials are critical in manufacturing coatings, adhesives, and automotive components.

2. Resins and Plastics:

  • It is used to create thermoplastic resins known for high strength and durability, essential for various industrial applications.

3. Lubricants and Additives:

  • The hydroxyl groups in this compound contribute to its role as an intermediate in preparing lubricants and additives for machinery .

Pharmaceutical Applications

This compound has been investigated for its potential in pharmaceutical synthesis:

  • Precursor for Bioactive Molecules:
    • It is utilized in the synthesis of pharmaceutical agents including anti-cancer and anti-inflammatory drugs.
  • Agrochemicals:
    • The compound is also employed in developing pesticides and herbicides, showcasing its significance in agricultural chemistry .

Materials Science Applications

In materials science, this compound is instrumental in creating advanced functional materials:

  • Enhanced Properties:
    • When incorporated into polymer matrices, it improves thermal stability, chemical resistance, and mechanical strength—properties desirable in electronics and aerospace applications .

Case Studies

Case Study 1: Synthesis of Gold Nanoparticles
A study demonstrated the use of this compound in synthesizing stable gold nanoparticles. The reaction involved oxidizing But-2-yne-1,4-diol with gold chloride (HAuCl₄), leading to products that exhibited significant properties useful for various applications .

Case Study 2: Nematocidal Activity
Research highlighted the biological activity of But-2-yne-1,4-diol against nematodes. Its application in biological studies has opened avenues for developing environmentally friendly pest control agents .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing But-2-yne-1,1-diol in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via nucleophilic addition reactions involving acetylene derivatives. A common approach involves the hydroxylation of terminal alkynes using catalytic bases (e.g., NaOH) in aqueous or alcoholic media. Researchers should monitor reaction progress via thin-layer chromatography (TLC) and purify the product using recrystallization or column chromatography. Key parameters include temperature control (20–40°C) and stoichiometric ratios of reactants to minimize side products like diol oligomers .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (DMSO-d6) reveals peaks at δ 4.2–4.5 ppm (hydroxyl protons) and δ 2.5–3.0 ppm (acetylenic protons). 13^{13}C NMR confirms the alkyne carbon at δ 70–80 ppm .
  • Infrared Spectroscopy (IR) : Strong O–H stretching (3200–3400 cm1^{-1}) and C≡C stretching (2100–2260 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% required for reproducibility) .

Q. What safety protocols are critical when handling this compound in experimental workflows?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to its hygroscopic nature and potential skin irritation .
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation or moisture absorption .
  • Waste Disposal : Neutralize aqueous waste with dilute HCl before disposal in designated organic waste containers .

Advanced Research Questions

Q. What role does this compound play in nucleophile-mediated step-growth polymerization reactions, and how can reaction conditions be optimized for desired polymer properties?

  • Methodological Answer : this compound acts as a diol monomer in oxa-Michael addition reactions with divinyl sulfone (DVS) to form poly(ether sulfone)s. Key optimization strategies:

  • Solvent Selection : Tetrahydrofuran (THF)/dichloromethane (1:1) enhances solubility, achieving molecular weights (Mn_n) up to 6400 g/mol with a polydispersity index (PDI) of 1.7 .
  • Catalyst Use : Triethylamine (1–5 mol%) accelerates reaction kinetics, reducing gelation time.
  • Temperature : Maintain 25–40°C to balance reaction rate and thermal stability of intermediates .

Q. How do computational studies enhance the understanding of this compound's reactivity and stability under varying experimental conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example:

  • Photodissociation Studies : Non-adiabatic molecular dynamics (NAMD) simulations of related diols (e.g., propane-1,1-diol) reveal bond-breaking mechanisms under UV irradiation, guiding experimental design for light-sensitive applications .
  • Solvent Effects : Implicit solvent models (e.g., COSMO-RS) evaluate hydrogen-bonding interactions in aqueous media, critical for designing stable formulations .

Q. How should researchers address discrepancies in reported molecular weight data for polymers synthesized using this compound as a monomer?

  • Methodological Answer : Contradictions in Mn_n values (e.g., 3200 vs. 6400 g/mol) arise from differences in:

  • Monomer Purity : Validate diol purity via HPLC before polymerization .
  • Stoichiometry : Ensure a 1:1 molar ratio of diol to DVS to avoid chain termination .
  • Analytical Techniques : Use multi-angle light scattering (MALS) with size-exclusion chromatography (SEC) for accurate Mn_n determination, as traditional calibration curves may underestimate values .

Comparison with Similar Compounds

Structural and Functional Group Analysis

But-2-yne-1,1-diol vs. But-2-yne-1,4-diol

  • This compound : Features hydroxyl groups at the 1,1-positions adjacent to the triple bond. This proximity enhances intramolecular hydrogen bonding and acidity .
  • But-2-yne-1,4-diol : Terminal hydroxyl groups at the 1,4-positions (HOCH₂C≡CCH₂OH). It is more widely studied, with applications in organic synthesis, such as cyclization to furans or indoles under Brønsted acid catalysis .

But-2-yne-1,4-diol vs. 1,4-Butanediol

  • 1,4-Butanediol (HOCH₂CH₂CH₂CH₂OH): A saturated diol lacking the triple bond. It is a colorless liquid (boiling point: 228°C) used in polymer production (e.g., polyurethane) .
  • Key Differences :
    • Reactivity : The alkyne in but-2-yne-1,4-diol enables cycloaddition and heterocyclization reactions, whereas 1,4-butanediol undergoes esterification or polymerization .
    • Physical Properties : But-2-yne-1,4-diol is a crystalline solid (melting point: 54–58°C) with high water solubility (3740 g/L at 20°C), contrasting with 1,4-butanediol’s oily liquid state and moderate solubility .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Property But-2-yne-1,4-diol 1,4-Butanediol 2-Methyl-2-propene-1,1-diol diacetate
Molecular Formula C₄H₆O₂ C₄H₁₀O₂ C₈H₁₂O₄
Molecular Weight (g/mol) 86.09 90.12 188.18
Melting Point (°C) 54–58 20 (liquid) 848 (decomposes)
Boiling Point (°C) 238 (at 760 mmHg) 228 N/A
Water Solubility 3740 g/L (20°C) Miscible Low
Key Reactivity Cycloisomerization Polymerization Acetylated derivative

But-2-yne-1,4-diol

  • Cyclization Reactions : Under Brønsted acid catalysis, it forms tri- or tetrasubstituted furans via tandem heterocyclization/alkylation .
  • Coordination Chemistry : Reacts with transition metals (e.g., silver triflate) to generate intermediates for indole synthesis .

1,4-Butanediol

  • Industrial Use : Precursor for tetrahydrofuran (THF) and polybutylene terephthalate (PBT) .

Properties

CAS No.

11070-67-0

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

but-2-yne-1,1-diol

InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h4-6H,1H3

InChI Key

YNCZNSWQAGQAJY-UHFFFAOYSA-N

Canonical SMILES

CC#CC(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
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Synthesis routes and methods II

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The procedure of Example 5 was repeated with 5 g of Raney Ni/Mo being installed. 100 g/h of butynediol solution were hydrogenated at a reactor temperature of about 122° C., 20 bar and 300 l/h of hydrogen. At a space velocity of liquid of 225 m3/m2·h and a kLa of 0.3 s−1 and complete butynediol conversion, n-butanol contents in the product of 2.2-2.7% by weight were obtained, with the 1,4-butanediol content being 77% by weight and the remainder being intermediates. After increasing the space velocity of liquid to 263 m3/m2h, corresponding to a kLa of 0.4 s−1, the n-butanol content fell to 1.3% by weight, the butanediol content rose to 88% by weight.
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Synthesis routes and methods III

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The initial unimpregnated chi-rho alumina (Kaiser KA-300) had a surface area of 350 m2 /gram. On roasting, it was converted to a mixture of eta and pseudogamma phase aluminas. As shown in Table I, this alumina support for the catalyst of this invention is far less soluble in the liquid reaction medium than are the kieselguhr or magnesium silicate supports. Furthermore, it was found that the aluminasupported catalyst converted formaldehyde and acetylene to butynediol at a rate similar to that obtained with the other two catalysts but give a ratio of propargyl alcohol to butynediol three times that obtained with the magnesium silicate supported catalyst or kieselguhr supported catalyst.
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Synthesis routes and methods IV

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Tetrahydrofuran is useful as a solvent for polymeric materials, such as polyvinyl chloride and polyvinylidene chloride, and is produced by various processes; for example, catalytic hydrogenation of furan produced by decarbonylation of fulfural; reacting acetylene and formaldehyde to obtain butynediol, followed by hydrogenation and dehydrocyclization to produce tetrahydrofuran, and reacting diacetic ester of 1,4-butanediol with water in the presence of an acid catalyst (refer to British Patent 1,170,222).
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